An In-depth Technical Guide to 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive scientific exploration of the novel heterocyclic compound, 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline. Given the limited direct literature on this specific molecule, this document synthesizes established chemical principles and data from structurally analogous compounds to present a robust predictive analysis. We will delve into its molecular architecture, propose a viable synthetic pathway, predict its spectroscopic signature, and discuss its potential applications in drug discovery and development, grounded in the well-documented biological significance of the bipyrazole scaffold.
Introduction: The Significance of the Bipyrazole Scaffold
Pyrazole and its derivatives are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] These five-membered nitrogen-containing heterocycles are lauded for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][4][5][6] The fusion of two pyrazole rings to form a bipyrazole system expands this chemical space, offering unique three-dimensional structures and electronic properties that can be exploited for targeted drug design.[7] The 3,3'-bipyrazole linkage, in particular, creates a flexible yet defined scaffold for interaction with biological targets. The introduction of an aniline moiety, a common pharmacophore, further enhances the potential for developing novel therapeutics. This guide focuses on a specific, yet-to-be-explored derivative, 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline, to provide a predictive framework for its synthesis and characterization.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline consists of a 3,3'-bipyrazole core where one pyrazole ring is N-substituted with a 2-aminophenyl (aniline) group, and the other pyrazole ring bears a methyl group on a nitrogen atom. The nomenclature suggests the methyl group is on the second pyrazole ring. Due to annular tautomerism in the pyrazole ring system, the precise location of the remaining N-H proton and the double bonds can vary. For the purpose of this guide, we will consider the most stable tautomeric form.
Chemical Identifiers:
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IUPAC Name: 2-(2'-methyl-2'H-3,3'-bipyrazol-1-yl)aniline
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Molecular Formula: C₁₆H₁₅N₅
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Canonical SMILES: CN1C=C(C=N1)C2=NN(C=C2)C3=CC=CC=C3N
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InChIKey: (Predicted) - A unique identifier will be generated upon synthesis and registration.
The predicted physicochemical properties, essential for assessing its drug-likeness, are summarized in the table below. These values are estimated based on computational models and data from similar structures, such as 1-phenylpyrazole.[8]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 277.33 g/mol | Adheres to Lipinski's rule of five (<500 Da), suggesting good potential for oral bioavailability. |
| XLogP3 | 2.8 | Indicates a balance between hydrophilicity and lipophilicity, favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | Provides a point for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from the pyrazole nitrogens) | Offers multiple sites for hydrogen bonding, influencing solubility and target binding. |
Table 1: Predicted Physicochemical Properties of 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline.
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient multi-step synthesis for 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is proposed below. The strategy involves the initial construction of the core 3,3'-bipyrazole structure, followed by a regioselective N-arylation to introduce the aniline moiety.
Caption: Proposed synthetic workflow for 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline.
Stage 1: Synthesis of the 3,3'-Bipyrazole Core
The synthesis of the 3,3'-bipyrazole scaffold can be achieved through various methods, including the cyclocondensation of tetraketones with hydrazines or the coupling of pre-formed pyrazole units.[7][9][10] A common approach involves the oxidative dimerization of a 3-substituted pyrazole.
Experimental Protocol (Predictive):
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Synthesis of 3-Bromo-1H-pyrazole: A suitable 1,3-dicarbonyl precursor is reacted with hydrazine hydrate to form the pyrazole ring, which is subsequently brominated at the 3-position.
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Ullmann Coupling: The 3-bromo-1H-pyrazole is subjected to an Ullmann coupling reaction using a copper catalyst to yield 1H,1'H-3,3'-bipyrazole.
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Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3,3'-bipyrazole.
Stage 2: N-Arylation, Reduction, and Methylation
This stage involves the regioselective formation of the C-N bond between the bipyrazole and the aniline ring, followed by functional group manipulations.
Experimental Protocol (Predictive):
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N-Arylation: 1H,1'H-3,3'-bipyrazole (1.0 eq) is reacted with 2-fluoronitrobenzene (1.1 eq) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at an elevated temperature. This nucleophilic aromatic substitution is expected to yield a mixture of mono-arylated products, from which the desired 1-(2-nitrophenyl)-1H,1'H-3,3'-bipyrazole can be isolated.
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Nitro Group Reduction: The isolated nitro-compound is dissolved in ethanol or ethyl acetate, and a reducing agent such as tin(II) chloride in concentrated HCl, or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group to the primary amine, yielding 2-(1H,1'H-3,3'-bipyrazol-1-yl)aniline.[11]
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N-Methylation: The resulting aniline-substituted bipyrazole is then selectively methylated. Due to the different electronic environments of the nitrogen atoms, regioselective methylation can be achieved by careful choice of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and reaction conditions. The reaction is carried out in the presence of a mild base to yield the final product, 2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline.
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Final Purification: The final product is purified by recrystallization or column chromatography to achieve high purity.
Predicted Spectroscopic Characterization
The structural elucidation of the target molecule relies on a combination of spectroscopic techniques.[12] The following are predicted data based on known spectral information for analogous compounds.[13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aniline -NH₂ | 4.5 - 5.5 | Broad singlet | Exchangeable with D₂O. |
| Pyrazole -CH | 6.5 - 8.0 | Multiplet | Signals from the C4, C5, C4', and C5' protons. |
| Aniline Ar-H | 6.8 - 7.5 | Multiplet | Aromatic protons of the aniline ring. |
| N-CH₃ | ~3.8 | Singlet | Methyl group protons on the pyrazole ring. |
Table 2: Predicted ¹H NMR Data for 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline (in DMSO-d₆).
| Carbon (¹³C NMR) | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrazole C3, C3' | 145 - 155 | Carbons at the bipyrazole linkage. |
| Pyrazole C4, C5, C4', C5' | 105 - 140 | Other pyrazole ring carbons. |
| Aniline Ar-C | 115 - 150 | Aromatic carbons of the aniline ring. |
| N-CH₃ | 35 - 40 | Methyl group carbon. |
Table 3: Predicted ¹³C NMR Data for 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline (in DMSO-d₆).
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Weak |
| C=N Stretch (Pyrazole) | 1580 - 1620 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Table 4: Predicted IR Absorption Bands for 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline.
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 277. The fragmentation pattern will likely involve the cleavage of the bond between the two pyrazole rings, the bond between the pyrazole and the aniline ring, and fragmentation of the pyrazole rings themselves through the loss of N₂ or HCN.[17][18][19][20]
Predicted Fragmentation Pathway:
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m/z 277: Molecular ion [M]⁺
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Loss of CH₃ to give [M-15]⁺
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Loss of the aniline moiety
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Cleavage of the bipyrazole bond
Potential Applications in Drug Discovery
The bipyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][21][22]
Caption: Potential therapeutic applications and biological targets of the bipyrazole core structure.
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Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The structural features of the title compound may allow it to fit into the active site of COX-2, suggesting potential as a selective anti-inflammatory agent.
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Anticancer Activity: The pyrazole nucleus is present in several anticancer drugs. These compounds often act as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. The bipyrazole structure could serve as a scaffold for designing potent and selective kinase inhibitors.
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Antimicrobial Agents: The nitrogen-rich heterocyclic system of pyrazoles has been shown to be effective against various bacterial and fungal strains.[5] The title compound could be investigated for its potential as a novel antimicrobial agent.
Conclusion
While 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is not a widely documented compound, this in-depth guide provides a comprehensive predictive framework for its synthesis, characterization, and potential applications. Based on the established chemistry of bipyrazoles and N-arylpyrazoles, we have outlined a viable synthetic route and predicted its key spectroscopic features. The rich pharmacology of the bipyrazole scaffold strongly suggests that this novel molecule holds significant promise as a lead compound in drug discovery programs, particularly in the areas of inflammation, oncology, and infectious diseases. The experimental validation of the hypotheses presented herein will be a valuable contribution to the field of medicinal chemistry.
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